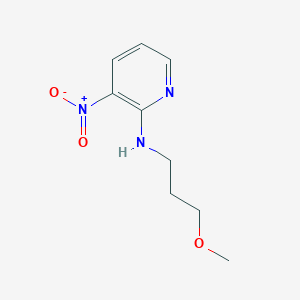

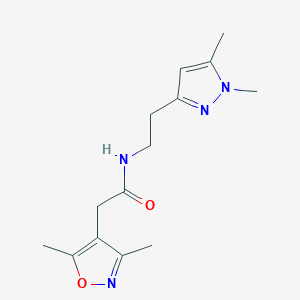

N-(3-Methoxypropyl)-3-nitropyridine-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-Methoxypropyl)-3-nitropyridine-2-amine (NMPNP) is a synthetic compound used in laboratory experiments for a variety of purposes. It is a heterocyclic amine that has been studied for its potential applications in the fields of medicine, chemistry, and biochemistry. NMPNP has a unique structure, with two nitrogen atoms, two oxygen atoms, and one carbon atom. This structure allows it to interact with different molecules, making it a versatile compound for research.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The synthesis of N-(3-Methoxypropyl)-3-nitropyridine-2-amine and its derivatives is a critical area of research, with studies focusing on the development of new synthetic routes and the analysis of their crystal structures. For instance, Shen et al. (1998) investigated the synthesis, crystal structures, and properties of Zn(II) and Cd(II) complexes derived from related nitropyridine compounds, revealing insights into their chelating properties and coordination geometries (Shen et al., 1998).

Catalytic Applications

Nitropyridines, including this compound, have been explored for their catalytic applications, particularly in the context of organic transformations. Liu et al. (2013) developed a Rh(III)-catalyzed N-nitroso-directed methodology for the ortho-olefination of arenes, showcasing the utility of nitropyridine derivatives in facilitating mild reaction conditions and high yields (Liu et al., 2013).

Photocatalysis and Photoredox Catalysis

The role of nitropyridines in photocatalysis and photoredox catalysis has been a subject of interest. Romero et al. (2015) demonstrated the site-selective amination of aromatics via photoredox catalysis, employing nitropyridine derivatives to facilitate the formation of carbon-nitrogen bond motifs, crucial in pharmaceutical research (Romero et al., 2015).

Reduction of Nitro Compounds

The reduction of nitro compounds to amines is a vital reaction in organic synthesis, with applications in drug development and materials science. Research by Nasrollahzadeh et al. (2020) on the reduction of nitroarenes using graphene-based catalysts highlights the potential of nitropyridine derivatives in enhancing the efficiency and selectivity of these transformations (Nasrollahzadeh et al., 2020).

NMR Spectroscopy

Nudelman and Cerdeira (1986) utilized NMR spectroscopy to study substituted nitropyridines and nitrobenzenes, including compounds similar to this compound. Their research provides valuable information on the electronic structure and conformational preferences of these molecules (Nudelman & Cerdeira, 1986).

Propiedades

IUPAC Name |

N-(3-methoxypropyl)-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-15-7-3-6-11-9-8(12(13)14)4-2-5-10-9/h2,4-5H,3,6-7H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEULFROBCQXLEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC1=C(C=CC=N1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-chlorophenyl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2687959.png)

![3-(4-ethoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2687962.png)

![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-2-phenylethanone](/img/structure/B2687968.png)

![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2687971.png)